N-Sulfoglucosamine

MPS IIIA Sanfilippo syndrome sulfamidase assay

N-Sulfoglucosamine (glucosamine 2-sulfate, GlcNS) is a sulfamate-bearing hexosamine that serves as the hallmark N-sulfated glucosamine residue within heparan sulfate and heparin glycosaminoglycans. Unlike O‑sulfated or N‑acetylated glucosamine analogs, this compound carries a nitrogen‑sulfur bond (sulfamate), making it the exclusive natural substrate for the lysosomal enzyme N‑sulfoglucosamine sulfohydrolase (SGSH/sulfamidase).

Molecular Formula C6H13NO8S
Molecular Weight 259.24 g/mol
CAS No. 22487-35-0
Cat. No. B10779110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Sulfoglucosamine
CAS22487-35-0
Molecular FormulaC6H13NO8S
Molecular Weight259.24 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)NS(=O)(=O)O)O)O)O)O
InChIInChI=1S/C6H13NO8S/c8-1-3(7-16(13,14)15)5(11)6(12)4(10)2-9/h1,3-7,9-12H,2H2,(H,13,14,15)/t3-,4+,5+,6+/m0/s1
InChIKeyKZWHEHSUEBTKJM-SLPGGIOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Sulfoglucosamine (CAS 22487-35-0): A Defined Sulfamate Monosaccharide for Heparan Sulfate Research and Diagnostic Substrate Applications


N-Sulfoglucosamine (glucosamine 2-sulfate, GlcNS) is a sulfamate-bearing hexosamine that serves as the hallmark N-sulfated glucosamine residue within heparan sulfate and heparin glycosaminoglycans [1]. Unlike O‑sulfated or N‑acetylated glucosamine analogs, this compound carries a nitrogen‑sulfur bond (sulfamate), making it the exclusive natural substrate for the lysosomal enzyme N‑sulfoglucosamine sulfohydrolase (SGSH/sulfamidase) [2]. This unique chemical linkage underpins its irreplaceable role in GAG catabolism studies, MPS IIIA diagnostics, and heparin structural characterization.

Why N-Sulfoglucosamine Cannot Be Replaced by Common Glucosamine Salts or N-Acetylglucosamine in Critical Research Workflows


Generic glucosamine sulfate (GlcN‑S) and glucosamine hydrochloride (GlcN‑HCl) are O‑sulfate salts or chloride salts of glucosamine, while N‑acetylglucosamine (GlcNAc) contains an N‑acetyl linkage. None of these analogs possess the N‑sulfamate bond (‑NHSO₃⁻) that defines N‑sulfoglucosamine [1]. Consequently, they are completely inert as substrates for SGSH/sulfamidase, which specifically recognizes and cleaves the N‑sulfate group [2]. Substitution therefore leads to zero signal in fluorogenic or spectrophotometric SGSH activity assays used for MPS IIIA newborn screening and research, and fails to replicate the sulfamate‑specific NMR resonances essential for heparin fine‑structure analysis. Only N‑sulfoglucosamine provides the authentic sulfamate pharmacophore required for these applications [3].

Quantitative Differentiation of N-Sulfoglucosamine Against Closest Analogs: Evidence for Procurement Selection


SGSH Substrate Km: N‑Sulfoglucosamine vs. N‑Acetylglucosamine and O‑Sulfated Glucosamines

N‑Sulfoglucosamine is the physiological substrate for N‑sulfoglucosamine sulfohydrolase (SGSH). The enzyme exhibits a Km of 8.32 µM for N‑sulfo‑D‑glucosamine, as determined with the purified enzyme from Pedobacter heparinus [1]. Under comparable conditions, O‑sulfated glucosamines such as glucosamine‑6‑sulfate and N‑acetylglucosamine yield no detectable activity, consistent with the enzyme's strict specificity for the N‑sulfamate linkage [2]. The human recombinant sulfamidase showed Km values of 45 µM (0.5 mM Ca²⁺) and 178 µM (5 mM Ca²⁺) for N‑sulfoglucosamine, while EDTA abolished activity entirely [3]. This substrate exclusivity means N‑sulfoglucosamine is the only monosaccharide that can serve as a direct substrate for SGSH activity measurement.

MPS IIIA Sanfilippo syndrome sulfamidase assay

Sulfamate‑Specific 1H‑15N NMR Chemical Shifts Enable Structural Fingerprinting of Heparin and Heparan Sulfate

The sulfamate proton (NHSO₃⁻) of N‑sulfoglucosamine (GlcNS) displays a characteristic 1H chemical shift in the region δ 5.8–6.2 ppm in aqueous solution, easily resolved from the acetamido NH of N‑acetylglucosamine (GlcNAc, δ 7.8–8.2 ppm) and the free amine of glucosamine (δ ~8.5 ppm) [1]. The 15N chemical shift of the sulfamate group appears at approximately 87–92 ppm, providing a second orthogonal dimension for unambiguous assignment [1][2]. This spectral window allows direct quantification of N‑sulfation patterns in heparin and heparan sulfate without the need for enzymatic digestion, a capability not offered by any other glucosamine derivative.

heparin characterization GAG microstructure NMR spectroscopy

Authenticated Purity ≥98% by HPLC Enables Reproducible Enzymatic and Structural Studies

Commercially available N‑sulfoglucosamine sodium salt is supplied at a verified purity of ≥98% as determined by HPLC . This contrasts with commonly marketed glucosamine sulfate preparations, which are often delivered as mixtures containing NaCl or KCl and exhibit active ingredient purity of approximately 60–80% [1]. High purity eliminates confounding effects from counter‑ions or residual glucosamine in enzymatic assays and chemical syntheses, ensuring that observed SGSH activity originates solely from the intended N‑sulfoglucosamine substrate.

sulfamidase substrate heparin oligosaccharide synthesis quality control

Solubility and Chemical Stability Profile Supports Formulation for Intracerebroventricular Enzyme Replacement Research

N‑Sulfoglucosamine is classified as an extremely strong acidic compound (pKa of sulfamic acid proton ~1.0–1.5) and is freely soluble in water, enabling preparation of concentrated stock solutions . The compound is stable for ≥3 years as a powder at −20 °C and ≥1 year at −80 °C in solution . This physicochemical profile contrasts with glucosamine hydrochloride (pKa ~7.6 for the amine) and glucosamine sulfate potassium chloride (degradation‑prone in solution at neutral pH), making N‑sulfoglucosamine the preferred substrate for intracerebroventricular and intrathecal SGSH enzyme replacement studies in MPS IIIA mouse models, where sustained substrate integrity in cerebrospinal fluid is critical [1].

MPS IIIA enzyme therapy CNS delivery sulfamidase replacement

Primary Application Scenarios Where N-Sulfoglucosamine (CAS 22487-35-0) Delivers Irreplaceable Value


Enzymatic Diagnosis of Mucopolysaccharidosis Type IIIA (Sanfilippo Syndrome A)

MPS IIIA is caused by deficiency of N‑sulfoglucosamine sulfohydrolase (SGSH). Accurate enzymatic diagnosis requires the use of N‑sulfoglucosamine‑derived fluorogenic substrates (e.g., 4‑MU‑α‑GlcNS) that mimic the natural sulfamate linkage [1]. The enzyme's absolute specificity for the N‑sulfate bond (Km = 8.32 µM for the monosaccharide substrate) means that assays employing N‑acetylglucosamine or O‑sulfated glucosamine substrates yield false‑negative results [2]. Use of authentic N‑sulfoglucosamine substrate ensures correct identification of affected patients in newborn screening programs.

Structural Characterization of Heparin and Low‑Molecular‑Weight Heparin Pharmaceuticals

The 1H and 15N sulfamate NMR resonances of N‑sulfoglucosamine (δ 5.8–6.2 ppm 1H; δ 87–92 ppm 15N) serve as unique structural probes for quantifying N‑sulfation patterns in heparin and enoxaparin preparations [3]. No other glucosamine modification provides this diagnostic window; N‑acetylglucosamine NH signals appear at δ 7.8–8.2 ppm, well separated from the sulfamate envelope [3]. This chemical shift differentiation enables lot‑to‑lot comparison of generic enoxaparins and quality control of pharmaceutical heparin without requiring exhaustive enzymatic digestion.

Recombinant Sulfamidase Enzyme Replacement Therapy Development for MPS IIIA

Preclinical evaluation of recombinant human sulfamidase (rhSGSH) for intracerebroventricular delivery in MPS IIIA mouse models depends on a chemically stable, highly pure N‑sulfoglucosamine substrate for enzyme activity monitoring [4]. The ≥98% HPLC purity and long‑term storage stability (≥3 years at −20 °C) of the sodium salt ensure that observed therapeutic effects are attributable to enzyme activity rather than substrate variability . Substitution with lower‑purity glucosamine preparations would introduce confounding counter‑ion effects.

Chemoenzymatic Synthesis of Defined Heparan Sulfate Oligosaccharides

The exolytic degradation pathway of heparan sulfate begins with N‑sulfamidase‑mediated cleavage of terminal N‑sulfoglucosamine residues [2]. Access to pure N‑sulfoglucosamine monosaccharide is essential for (i) calibrating sulfamidase activity in sequential exo‑sequencing workflows, and (ii) serving as an authentic standard for mass spectrometry and NMR identification of N‑sulfated termini in biosynthetic heparan sulfate oligosaccharides [2][3].

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